4-Bromo-2-formylphenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-formylphenyl 2-chlorobenzoate: is an organic compound with the molecular formula C14H8BrClO3 . It is a derivative of benzoic acid and is characterized by the presence of bromine, formyl, and chlorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-formylphenyl 2-chlorobenzoate typically involves the esterification of 4-bromo-2-formylphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 4-Bromo-2-formylphenyl 2-chlorobenzoate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-Bromo-2-carboxyphenyl 2-chlorobenzoate.
Reduction: 4-Bromo-2-hydroxymethylphenyl 2-chlorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Bromo-2-formylphenyl 2-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating the activity of esterases and related enzymes .
Medicine: While not directly used as a drug, derivatives of this compound may have potential pharmacological applications. Research into its derivatives could lead to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 4-Bromo-2-formylphenyl 2-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can act as an electrophilic center, while the bromine and chlorine atoms can participate in substitution reactions. These interactions are mediated by the electronic effects of the substituents on the benzene ring .
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can be hydrolyzed by esterases, leading to the formation of 4-bromo-2-formylphenol and 2-chlorobenzoic acid.
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Comparison with Similar Compounds
- 4-Bromo-2-formylphenyl 4-chlorobenzoate
- 4-Bromo-2-fluorophenyl 2-chlorobenzoate
- 4-Bromo-2-methylphenyl 2-chlorobenzoate
Comparison: 4-Bromo-2-formylphenyl 2-chlorobenzoate is unique due to the presence of both formyl and halogen substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the formyl group can undergo oxidation and reduction reactions, which are not possible with methyl or fluoro substituents .
Properties
IUPAC Name |
(4-bromo-2-formylphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClO3/c15-10-5-6-13(9(7-10)8-17)19-14(18)11-3-1-2-4-12(11)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFUAEYBKIWKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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